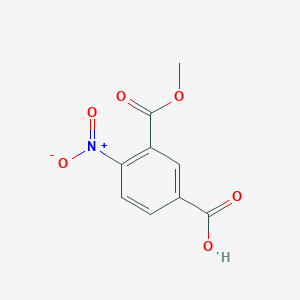

3-(Methoxycarbonyl)-4-nitrobenzoic Acid

Description

3-(Methoxycarbonyl)-4-nitrobenzoic acid is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound is characterized by its molecular structure, which includes a methoxycarbonyl group and a nitro group attached to a benzoic acid framework.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain safety and efficiency.

Types of Reactions:

Oxidation: 3-(Methoxycarbonyl)-4-nitrobenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(methoxycarbonyl)-4-aminobenzoic acid.

Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Oxidation: 3-(methoxycarbonyl)-4-nitrobenzoic acid can be oxidized to 3-(methoxycarbonyl)-4-nitrobenzoic acid derivatives.

Reduction: The major product is 3-(methoxycarbonyl)-4-aminobenzoic acid.

Substitution: The products depend on the specific nucleophile or electrophile used.

Properties

IUPAC Name |

3-methoxycarbonyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-4-5(8(11)12)2-3-7(6)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRACQAXEQJJYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493227 | |

| Record name | 3-(Methoxycarbonyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64152-09-6 | |

| Record name | 3-(Methoxycarbonyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxycarbonyl)-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthesis and Chemical Applications

3-(Methoxycarbonyl)-4-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of other chemical compounds. Its synthesis can be achieved through various methods, including:

- Fluorous Synthesis : This method involves utilizing fluorous solvents to enhance reaction efficiency and selectivity.

- Solid Supported Synthesis : This technique allows for easier product recovery and purification by anchoring reactants on solid supports.

The compound has been reported to yield significant amounts under specific reaction conditions, such as using sulfuric acid and acetic anhydride, achieving yields of up to 74.2% in some cases .

Recent studies have highlighted the potential biological applications of 3-(Methoxycarbonyl)-4-nitrobenzoic acid, particularly in the realm of medicinal chemistry:

- Cholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The inhibitory potency of synthesized compounds was evaluated, revealing promising IC50 values that suggest potential therapeutic applications.

- Anticancer Research : Analogues of 3-(Methoxycarbonyl)-4-nitrobenzoic acid are being investigated for their effectiveness against various cancers. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving retinoid X receptor (RXR) activation, which is crucial for regulating cellular proliferation .

Analytical Applications

The compound has also found applications in analytical chemistry:

- Detection of Nitroaromatic Compounds : 3-(Methoxycarbonyl)-4-nitrobenzoic acid has been used in the detection of nitroaromatic compounds via quantum dot technology. This application is particularly relevant in environmental monitoring and safety assessments .

Case Study 1: Synthesis Optimization

In a study focusing on the optimization of synthetic routes for 3-(Methoxycarbonyl)-4-nitrobenzoic acid, researchers employed a combination of acetonitrile and chromium trioxide to enhance yield and purity. The process was refined through multiple iterations, ultimately achieving a yield exceeding 70% with high purity levels .

Case Study 2: Biological Evaluation

A comprehensive evaluation of the cholinesterase-inhibiting activity of various derivatives was conducted. The study established a correlation between structural modifications and biological efficacy, identifying specific functional groups that enhance inhibitory potency against AChE and BuChE. These findings underscore the compound's potential as a lead in drug development for neurodegenerative disorders .

Summary Table of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Synthesis | Intermediate for other compounds | Yields up to 74.2% under optimized conditions |

| Biological Activity | Cholinesterase inhibition | Promising IC50 values indicating therapeutic potential |

| Analytical Chemistry | Detection of nitroaromatic compounds | Effective detection methods using quantum dots |

| Anticancer Research | Inducing apoptosis via RXR activation | Potential leads for cancer treatment |

Mechanism of Action

The mechanism by which 3-(methoxycarbonyl)-4-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can interact with enzymes and receptors, influencing biological processes.

Pathways: The compound may modulate signaling pathways related to inflammation and pain, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

3-(Methoxycarbonyl)benzoic Acid: Lacks the nitro group, resulting in different chemical and biological properties.

4-Nitrobenzoic Acid: Does not have the methoxycarbonyl group, leading to variations in reactivity and applications.

3-(Methoxycarbonyl)-5-nitrobenzoic Acid: Similar structure but with a different position of the nitro group, affecting its properties and uses.

Uniqueness: 3-(Methoxycarbonyl)-4-nitrobenzoic acid is unique due to the combination of the methoxycarbonyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-(Methoxycarbonyl)-4-nitrobenzoic acid, also known as methyl 4-nitro-3-carboxybenzoate, is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Methoxycarbonyl)-4-nitrobenzoic acid consists of a nitro group (–NO2) and a methoxycarbonyl group (–COOCH3) attached to a benzoic acid framework. This configuration plays a crucial role in its biological activity.

Antimicrobial Activity

Research has shown that 3-(Methoxycarbonyl)-4-nitrobenzoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in vitro and in vivo. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models, such as lipopolysaccharide (LPS)-induced inflammation in mice . This effect is attributed to the modulation of signaling pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Structure-Activity Relationship (SAR)

The biological activity of 3-(Methoxycarbonyl)-4-nitrobenzoic acid can be influenced by structural modifications. Key findings from SAR studies include:

- Nitro Group Positioning : The position of the nitro group on the benzene ring is critical for maintaining antibacterial activity. Variations in the nitro group’s position have been shown to alter the potency significantly.

- Substituent Effects : Modifications to the methoxycarbonyl group can enhance or diminish biological activity. For instance, replacing the methoxy group with other alkoxy groups has been explored to optimize antimicrobial properties .

Antitumor Activity

In a study involving metal complexes formed with 3-(Methoxycarbonyl)-4-nitrobenzoic acid, it was observed that these complexes exhibited potent antitumor activity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The complexes induced apoptosis through mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Cholinesterase Inhibition

Another significant finding is the compound's ability to inhibit cholinesterase enzymes (AChE and BuChE). This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The inhibitory activity was quantitatively assessed, showing promising IC50 values that indicate effective enzyme inhibition at low concentrations .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.